Mullite

説明

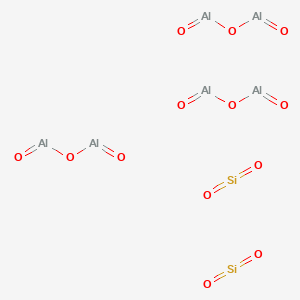

Mullite, also known as porcelainite, is a rare mineral consisting of aluminum silicate (3Al2O3·2SiO2). It is formed upon firing aluminosilicate raw materials and is a significant constituent of ceramic whiteware, porcelains, and high-temperature insulating and refractory materials .

Synthesis Analysis

The synthesis of mullite from oxides requires very high temperatures (T > 1000 °C). Highly crystalline mullite whiskers were synthesized by a fluoride-assisted method from aluminium sulfate, aluminium fluoride and fumed silica at a temperature as low as 800 °C . The synthesis and phase transformation of mullite have been a subject of extensive and controversial investigations .Molecular Structure Analysis

Mullite forms at high temperatures during the firing process of aluminosilicate materials. It forms elongated, needle-like crystals that are typically colorless or pale yellow. The crystal structure of mullite is quite complex, displaying orthorhombic symmetry .Chemical Reactions Analysis

The reaction mechanism of mullite could be interpreted in terms of the combination change of different oxygen coordination. During the calcination, the Na2O decomposed from Na2CO3 would enter in mullite through filling oxygen vacancies and then react with the oxygen atoms around the Al VI, resulting in the formation of the AlO4 in SAS .科学的研究の応用

1. Mullite in Advanced Structural and Functional Ceramics Mullite, an aluminosilicate, is a key material in advanced structural and functional ceramics due to its remarkable properties like low thermal expansion, low thermal conductivity, and high stability at elevated temperatures in severe chemical environments. Its complexity in crystallography, particularly the distribution of oxygen vacancies, makes it an intriguing subject for researchers (Schneider, 2012).

2. Electronic and Optical Applications The unique properties of mullite, including its phase equilibria and crystal structure, make it increasingly important in electronic, optical, and high-temperature structural applications. Variations in its solid-solution range, nucleation kinetics, and incongruent melting behavior are areas of ongoing research (Aksay, Dabbs, & Sarikaya, 1991).

3. Ceramics from Mining Waste Mullite's excellent physical properties, such as high-temperature resistance and infrared transparency, find applications in various fields like metallurgy, turbine engines, and protective coatings. Its scarcity in nature has led to research on manufacturing it from mining waste, which also offers environmental benefits (Romero, Padilla, Contreras, & López‐Delgado, 2021).

4. Structural Ceramics Self-Reinforced Mullites

The development of materials with high fracture toughnesses is a key focus in structural ceramics research. Mullite's duplex microstructure, featuring acicular crystals within a finer grain size matrix, demonstrates potential in enhancing mechanical properties (Sakai, Ghosh, & Bradt, 1992).

5. Advanced Mullite Ceramics Review Mullite's low density, excellent creep resistance, and high-temperature strength make it extensive in applications like electronic, optical, and high-temperature fields. Research on its crystal structure, synthesis routes, and modern applications is advancing (Roy, Das, & Rout, 2022).

6. Protective Coatings for Silicon-Based Ceramics Mullite serves as a protective coating for silicon-based ceramics in high-temperature environments. Improved properties in plasma-sprayed mullite coatings are achieved by eliminating the amorphous phase during the spraying process (Lee, Miller, & Jacobson, 1995).

7. Sol-Gel Processed Mullite Coating Mullite's properties like thermal and chemical stability make it popular for engineering applications. Sol-gel-derived mullite coatings on ceramic substrates can enhance thermomechanical properties, making them suitable for harsh conditions (Roy, Das, & Maitra, 2015).

8. Mullite for Biomedical Applications Mullite's high mechanical strength and cytocompatibility suggest its potential for biomedical applications and dentistry (Fernandes et al., 2019).

9. Mullite's Structural Properties The Al to Si ratios in mullite influence its physical properties, making it essential in both traditional and advanced ceramics. Research focuses on its crystal structure, anisotropy of bonding, and physical properties like elasticity, thermal expansion, and conductivity (Schneider, Schreuer, & Hildmann, 2008).

10. Electronic Properties of Doped Mullite Transition metal ion doping in mullite alters its electronic properties. Studies using positron annihilation techniques and resistivity measurements provide insights into these changes, suggesting a transition from insulator to semimetal in the modified structure (Sanyal et al., 1996).

作用機序

Mode of Action

Mullite interacts with its targets primarily through the distribution of oxygen vacancies and tetrahedrally bound cations . The results of this interaction are compared with those of sillimanite, an alumino silicate with a mullite-type structure that differs from mullite in that it contains no oxygen vacancies and has a fully ordered structure . The results show that disorder in mullite leads to differences in the behaviors of mullite and sillimanite at high temperature .

Biochemical Pathways

It plays a significant role in various industrial processes due to its unique physical and chemical properties . For instance, mullite has high creep resistance, low thermal expansion coefficient and thermal conductivity, excellent corrosion resistance, and thermal shock resistance . These properties make mullite an important material in traditional ceramics and advanced ceramic materials .

Result of Action

The molecular and cellular effects of mullite’s action are primarily observed in the context of materials science. For instance, mullite has been shown to enhance the mechanical strength and thermal shock resistance of ceramics . This is particularly evident when mullite forms in a ceramic body during sintering, resulting in an increase in both the mechanical and physical properties .

Action Environment

The action, efficacy, and stability of mullite can be influenced by various environmental factors. For example, the synthesis of mullite from oxides requires very high temperatures (T > 1000 C) . Moreover, the properties of mullite-based ceramics can be enhanced by using industrial waste residues as silica (SiO2) and alumina (Al2O3) feedstock .

将来の方向性

Research into mullite is ongoing, with scientists seeking to understand and improve upon its already impressive properties. Areas of active research include the development of mullite composites with enhanced toughness, the production of mullite fibers for use in advanced composites, and the optimization of mullite ceramics .

特性

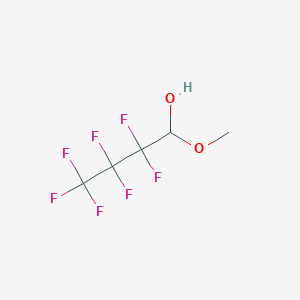

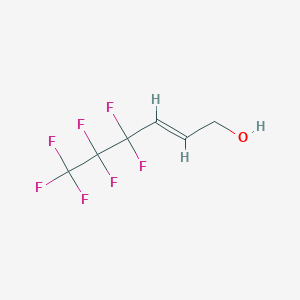

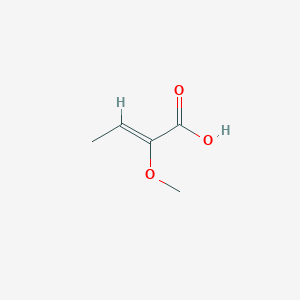

IUPAC Name |

dioxosilane;oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHJGOXRZJKJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al6O13Si2 | |

| Record name | mullite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mullite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Other Solid, Dry Powder, White odorless powder; Insoluble in water; [Alfa Aesar MSDS], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID. FORMS CRYSTALLINE MATERIALS ON HEATING OVER 1000 °C. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15719 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.6-2.7 g/cm³ | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Mullite | |

CAS RN |

1302-93-8, 142844-00-6 | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mullite (Al6O5(SiO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mullite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Refractories, fibers, aluminosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1700-2040 °C | |

| Record name | CERAMIC FIBRES (ALUMINOSILICATE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,12,12a-tetrahydro-8H-isoxazolo[5',4':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B6593028.png)

![[1,1'-Biphenyl]-2,2',4,4',6,6'-hexacarboxylic acid](/img/structure/B6593087.png)

![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)